Morpholin-4-yl(pyridin-3-yl)acetonitrile
Übersicht
Beschreibung
Morpholin-4-yl(pyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is a specialty product often used in proteomics research . The compound consists of a morpholine ring attached to a pyridine ring via an acetonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile typically involves the reaction of morpholine with pyridine-3-carbaldehyde in the presence of a cyanide source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, forming the acetonitrile linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-yl(pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or pyridine rings.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl(pyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholin-4-yl(pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholineacetonitrile: Similar structure but lacks the pyridine ring.
Pyridineacetonitrile: Similar structure but lacks the morpholine ring.
Morpholin-4-yl(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring in a different position.
Uniqueness
Morpholin-4-yl(pyridin-3-yl)acetonitrile is unique due to the presence of both the morpholine and pyridine rings, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Biologische Aktivität
Morpholin-4-yl(pyridin-3-yl)acetonitrile, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antiparasitic effects.
Chemical Structure and Properties
This compound is characterized by a morpholine ring and a pyridine moiety, which are known to influence biological activity significantly. The compound's structure can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of pyridine-based compounds, including this compound, exhibit varying degrees of antibacterial activity. A study focusing on related compounds found that modifications in the structure can lead to significant changes in efficacy against different bacterial strains.
Table 1: Antibacterial Activity of Pyridine Derivatives
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
9g | S. aureus | 32–64 |
17g | E. faecalis | 8 |
21b | S. pneumoniae | 16 |
From these results, it was observed that specific substituents on the pyridine ring can enhance activity against Staphylococcus aureus and other Gram-positive bacteria, suggesting that this compound may similarly exhibit antibacterial properties depending on its specific structural modifications .
Antiparasitic Activity
Morpholin derivatives have also been explored for their antiparasitic activities, particularly against Plasmodium falciparum, the causative agent of malaria. In a comparative study, it was noted that compounds with similar structures showed promising results in reducing parasitemia in animal models.
Table 2: Antiparasitic Efficacy in Mouse Models
Compound | Model Organism | Dosage (mg/kg) | Reduction in Parasitemia (%) |
---|---|---|---|
13 | P. berghei | 30 | 96 |
WJM992 | P. falciparum | 40 | 30 |
The compound demonstrated a significant reduction in parasitemia when administered orally, indicating its potential as an effective antimalarial agent . The presence of the morpholine group is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within bacteria and parasites. For instance, structural studies suggest that the binding interactions between the compound and target proteins may involve hydrogen bonding and hydrophobic interactions facilitated by the pyridine and morpholine moieties .
Case Studies
Several case studies have highlighted the pharmacological potential of morpholine derivatives:
- Antibacterial Screening : A series of compounds derived from morpholine were screened for antibacterial properties against multiple strains. The study concluded that certain modifications led to enhanced activity against resistant strains of bacteria .
- Antimalarial Development : In a drug discovery program targeting malaria, compounds similar to this compound were optimized for better pharmacokinetic profiles and demonstrated significant efficacy in reducing parasitemia in mouse models .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNZFATUMWBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307545 | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36740-09-7 | |
Record name | 36740-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.